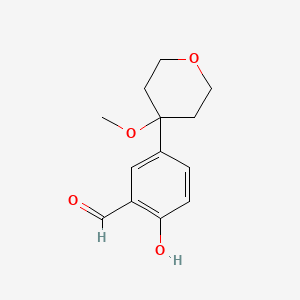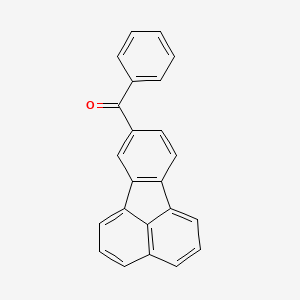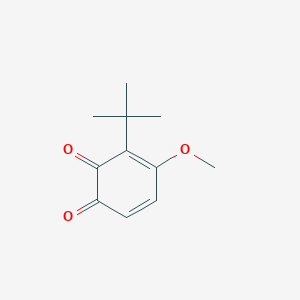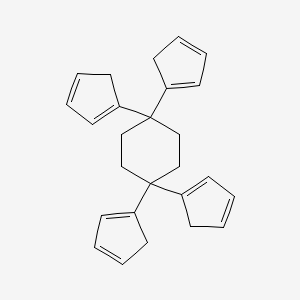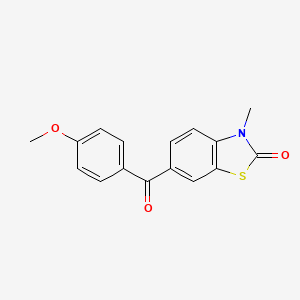
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is an organic compound that belongs to the benzothiazolone family. This compound is characterized by the presence of a benzothiazolone core substituted with a 4-methoxybenzoyl group at the 6-position and a methyl group at the 3-position. Benzothiazolones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- typically involves the following steps:
Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation at the 3-Position: The methyl group can be introduced at the 3-position through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazolone derivatives.
Substitution: Formation of substituted benzothiazolone derivatives with various functional groups.
Scientific Research Applications
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-: Lacks the methyl group at the 3-position.
2(3H)-Benzothiazolone, 6-(4-chlorobenzoyl)-3-methyl-: Substitutes the methoxy group with a chloro group.
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-ethyl-: Substitutes the methyl group with an ethyl group.
Uniqueness
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl group at the 3-position may influence its reactivity and stability.
Properties
CAS No. |
154415-41-5 |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
6-(4-methoxybenzoyl)-3-methyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H13NO3S/c1-17-13-8-5-11(9-14(13)21-16(17)19)15(18)10-3-6-12(20-2)7-4-10/h3-9H,1-2H3 |
InChI Key |
TUPOUDGUSPQYSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)OC)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


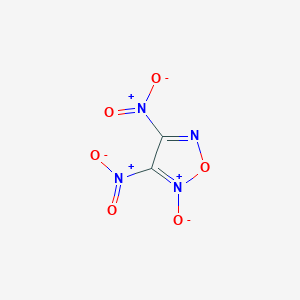
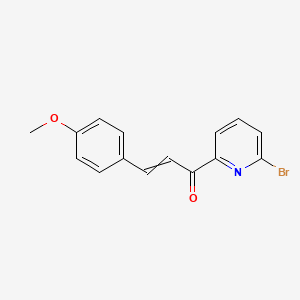
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
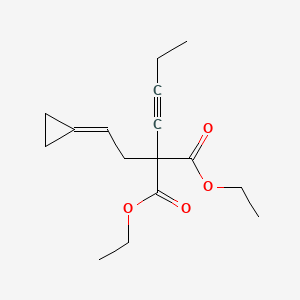
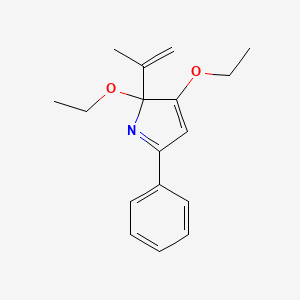
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
